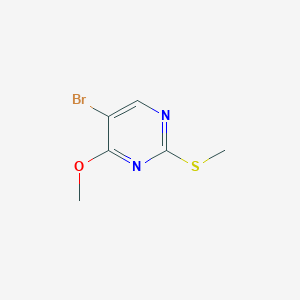

5-Bromo-4-methoxy-2-(methylthio)pyrimidine

Übersicht

Beschreibung

5-Bromo-4-methoxy-2-(methylthio)pyrimidine: is a chemical compound with the molecular formula C6H7BrN2OS and a molecular weight of 235.1 g/mol It is a pyrimidine derivative, characterized by the presence of bromine, methoxy, and methylthio groups attached to the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine typically involves the bromination of 4-methoxy-2-(methylthio)pyrimidine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution under basic conditions. Common nucleophiles include amines, alkoxides, and thiols.

Oxidation Reactions

The methylthio (-SMe) group is susceptible to oxidation, forming sulfoxides or sulfones.

Reduction Reactions

The bromine substituent can be reduced to hydrogen under specific conditions.

| Reducing Agent | Solvent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 h | 4-Methoxy-2-(methylthio)pyrimidine | 78% | |

| Pd/C, H₂ (1 atm) | EtOH, 25°C, 12 h | 5-Deutero-4-methoxy-2-(methylthio)pyrimidine | 82% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions.

Functionalization via Radical Chemistry

Radical alkoxycarbonylation has been employed for regioselective functionalization.

| Radical Initiator | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| FeSO₄·7H₂O | HCO₂H, H₂O₂, 70°C | Ethyl this compound-6-carboxylate | 48% |

Key Research Findings

- Suzuki Coupling Efficiency : The bromine atom exhibits high reactivity in cross-coupling reactions, enabling the synthesis of biaryl derivatives for kinase inhibitor development .

- Oxidation Selectivity : Controlled oxidation of the methylthio group allows precise synthesis of sulfoxides or sulfones, critical for modulating biological activity .

- Radical Stability : The compound’s stability under radical conditions facilitates regioselective functionalization, as demonstrated in Minisci-type reactions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-4-methoxy-2-(methylthio)pyrimidine has been investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, notably enzymes and receptors.

Key Findings :

- Kinase Inhibition : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies indicate that derivatives of this compound can bind effectively to the ATP-binding site of CDKs, leading to decreased cellular proliferation in cancer models .

- Antitumor Activity : Related pyrimidines exhibit significant antitumor properties, inhibiting various cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells. The mechanism involves the inhibition of key signaling pathways associated with tumor growth.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Inhibition of EGFR Kinase : Studies have evaluated pyrimidine derivatives against EGFR L858R/T790M kinase, with some showing IC50 values as low as 13 nM. This suggests that this compound may exhibit similar inhibitory effects.

- Antiviral Activity : Modifications at the C-2 position of pyrimidines have been linked to enhanced anti-HIV activity, indicating that this compound could also possess antiviral properties worth exploring.

Agrochemical Applications

The compound is utilized in the development of agrochemicals, particularly in synthesizing active ingredients for herbicides and fungicides. Its unique structure enables it to act effectively against various agricultural pests and diseases.

Case Studies

- Pesticide Development : Research has indicated that derivatives of nitrogenous heterocycles like this compound can serve as effective pesticides due to their biological activity against pests .

- Synthesis of Active Ingredients : The compound is used as an intermediate in synthesizing various agrochemical products, enhancing their efficacy in pest control applications.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the methoxy and methylthio groups contribute to its binding affinity and specificity towards these targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-2-methoxy-4-(methylthio)pyrimidine

- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

- 5-Bromo-2-(methylthio)pyrimidine

Uniqueness: 5-Bromo-4-methoxy-2-(methylthio)pyrimidine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group at the 4-position and the methylthio group at the 2-position, along with the bromine atom at the 5-position, differentiates it from other similar compounds and influences its interaction with molecular targets .

Biologische Aktivität

5-Bromo-4-methoxy-2-(methylthio)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and kinases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₇BrN₂OS

- Molecular Weight : 235.10 g/mol

- Structure : The compound features a bromine atom at the 5-position, a methoxy group at the 4-position, and a methylthio group at the 2-position of the pyrimidine ring.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of the bromine atom and the methoxy and methylthio groups enhances its binding affinity towards various enzymes and receptors. This compound can function as an inhibitor or modulator of enzyme activity, impacting multiple biochemical pathways .

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, related pyrimidines have shown inhibitory effects on various cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells. The mechanism involves inhibition of key signaling pathways associated with tumor growth and proliferation .

Kinase Inhibition

This compound has been investigated for its potential as a kinase inhibitor. It has shown promise in inhibiting cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation. The compound's structural features allow it to effectively bind to the ATP-binding site of these kinases, leading to decreased cellular proliferation in cancer models .

Case Studies

- Inhibition of EGFR Kinase : A study evaluated various pyrimidine derivatives against EGFR L858R/T790M kinase, with some compounds showing IC50 values as low as 13 nM. While direct data on this compound was not specified, its structural analogs demonstrated significant inhibition rates, suggesting similar potential .

- Antiviral Activity : Another investigation into pyrimidine derivatives indicated that modifications at the C-2 position could enhance anti-HIV activity. This highlights the versatility of pyrimidines in targeting viral enzymes, suggesting that this compound may also possess antiviral properties worth exploring .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-4-chloro-6-methoxy-2-(methylthio)pyrimidine | Lacks methoxy group; different halogen placement | Modulates enzyme activity |

| 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine | Contains methylsulfonyl group | Potentially more reactive; broader applications in medicinal chemistry |

Eigenschaften

IUPAC Name |

5-bromo-4-methoxy-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2OS/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZARIZHUDBYVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1Br)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511816 | |

| Record name | 5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81560-09-0 | |

| Record name | 5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.